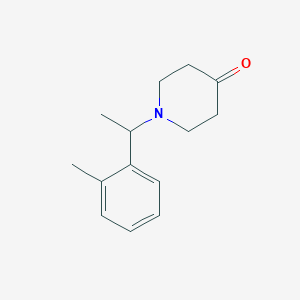

1-(1-(o-Tolyl)ethyl)piperidin-4-one

Descripción

1-(1-(o-Tolyl)ethyl)piperidin-4-one is a piperidin-4-one derivative featuring an o-tolyl (ortho-methylphenyl) ethyl substituent at the nitrogen atom of the piperidine ring. The o-tolyl group introduces steric bulk and aromaticity, which may influence solubility, reactivity, and biological interactions compared to simpler alkyl or heterocyclic substituents.

Propiedades

IUPAC Name |

1-[1-(2-methylphenyl)ethyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-5-3-4-6-14(11)12(2)15-9-7-13(16)8-10-15/h3-6,12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFISDKHEIGVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-(o-Tolyl)ethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-4-one with 1-(o-tolyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-(o-Tolyl)ethyl)piperidin-4-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

Oxidation: The ketone group in 1-(1-(o-Tolyl)ethyl)piperidin-4-one can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Secondary alcohols.

Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

Aplicaciones Científicas De Investigación

1-(1-(o-Tolyl)ethyl)piperidin-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mecanismo De Acción

The mechanism of action of 1-(1-(o-Tolyl)ethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The ketone group can also participate in hydrogen bonding and other interactions critical for its activity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 1-(1-(o-Tolyl)ethyl)piperidin-4-one with structurally related piperidin-4-one derivatives:

*Note: Discrepancy in molecular formula for 1-(Prop-2-yn-1-yl)piperidin-4-one ( lists both C₈H₁₁NO and C₁₀H₁₅NO). This may reflect synthesis variations or reporting errors.

Key Observations:

- Lipophilicity : The o-tolyl group in the target compound likely increases lipophilicity compared to methoxypropyl or morpholinylethyl substituents, which contain polar functional groups.

- Solubility: Propargyl and dimethylaminoethyl derivatives exhibit better solubility in organic solvents or aqueous media, respectively, due to their substituent chemistry .

- Safety Data : Only 1-(3-Methoxypropyl)piperidin-4-one has a documented safety data sheet (SDS), highlighting the need for caution in handling .

Crystallographic and Computational Insights

- Ring Puckering: Piperidine rings often adopt non-planar conformations, influencing molecular interactions.

- Software Tools : SHELX and ORTEP programs () are widely used for structural analysis, suggesting methods to resolve conformational details if crystallized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.